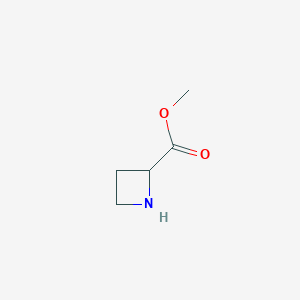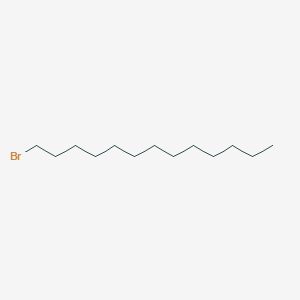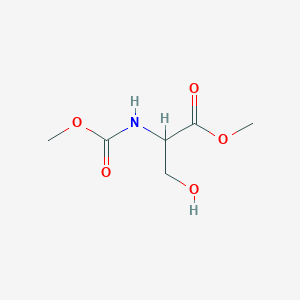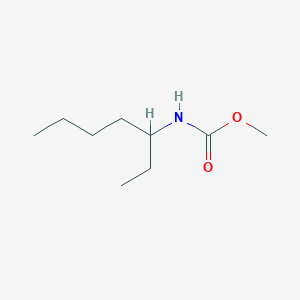
methyl N-heptan-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-heptan-3-ylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of insecticides and is used to control a variety of pests, including insects, mites, and ticks. Carbaryl is a white crystalline solid that is soluble in water and has a faint, slightly sweet odor. It is one of the most commonly used insecticides in the world, and its use has been the subject of extensive research.
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine in the synapse, which results in overstimulation of the nervous system and ultimately paralysis and death of the insect.
生化学的および生理学的効果
Carbaryl has been shown to have a number of biochemical and physiological effects on insects. It has been shown to disrupt the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of essential proteins.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively inexpensive and easy to use, making it a popular choice for laboratory experiments. However, its use can be limited by its toxicity to non-target organisms, including humans and other animals. It is also subject to degradation by sunlight and other environmental factors, which can limit its effectiveness.
将来の方向性
Future research on methyl N-heptan-3-ylcarbamate is likely to focus on developing new formulations that are more effective and less toxic to non-target organisms. There is also a need for research on the long-term effects of methyl N-heptan-3-ylcarbamate on the environment and human health. Additionally, there is a need for research on the development of new insecticides that are more selective and less harmful to the environment.
合成法
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction produces methyl N-heptan-3-ylcarbamate as a white crystalline solid. The synthesis of methyl N-heptan-3-ylcarbamate is a complex process that requires careful handling of the reactants and the use of specialized equipment.
科学的研究の応用
Carbaryl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. This leads to paralysis and death of the insect.
特性
CAS番号 |
128538-18-1 |
|---|---|
製品名 |
methyl N-heptan-3-ylcarbamate |
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC名 |
methyl N-heptan-3-ylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-7-8(5-2)10-9(11)12-3/h8H,4-7H2,1-3H3,(H,10,11) |
InChIキー |
UFBWQHWTFJQBFV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)NC(=O)OC |
正規SMILES |
CCCCC(CC)NC(=O)OC |
同義語 |
Carbamic acid, (1-ethylpentyl)-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



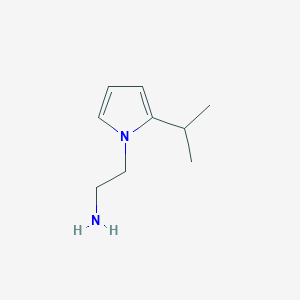
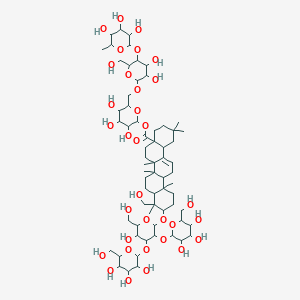
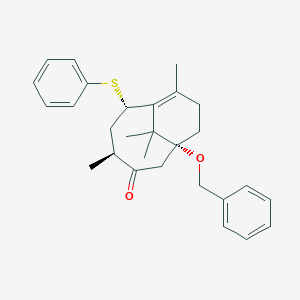
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
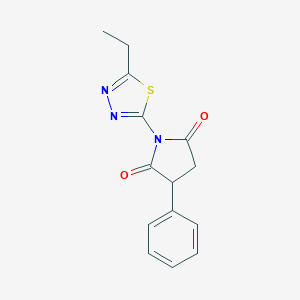
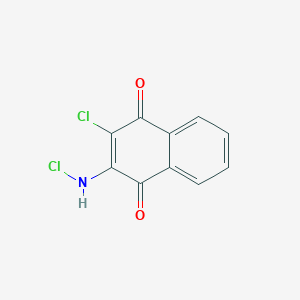
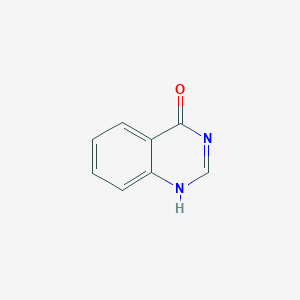
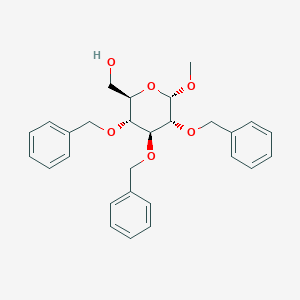
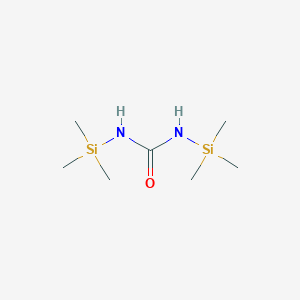
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
